N-isopentyl-1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide
Description
Properties
Molecular Formula |
C18H26N4O |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-(3-methylbutyl)-4-propan-2-yl-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide |
InChI |
InChI=1S/C18H26N4O/c1-11(2)8-9-19-18(23)16-13-6-5-7-15(13)21-17-14(16)10-20-22(17)12(3)4/h10-12H,5-9H2,1-4H3,(H,19,23) |
InChI Key |
LJNTXJHELRKFAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)C1=C2C=NN(C2=NC3=C1CCC3)C(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclopenta Ring Formation
The tetrahydrocyclopenta[b]pyridine moiety is typically synthesized via ring-closing metathesis (RCM) or Diels-Alder cyclization :
-
RCM Approach : A diene precursor (e.g., 1,5-diene) treated with Grubbs catalyst (e.g., RuCl2(PCy3)2CHPh) forms the cyclopentene ring, which is subsequently hydrogenated to yield the saturated system.
-
Diels-Alder Strategy : Cyclopentane derivatives are generated through [4+2] cycloaddition between a diene and dienophile, followed by functionalization.
Pyrazolo[4,3-e]pyridine Assembly
The pyrazole ring is introduced via hydrazine-mediated cyclization :
-
A diketone or α,β-unsaturated ketone intermediate undergoes condensation with hydrazine derivatives.
-
Regioselectivity Control : Substituents on the cyclopenta ring direct pyrazole formation. For example, electron-withdrawing groups at position 4 of the pyridine favor cyclization at the desired site.
Example Protocol:
-
Starting Material : 3-Cyano-4-keto-tetrahydrocyclopenta[b]pyridine.
-
Reaction : Treatment with methylhydrazine in ethanol under reflux yields the pyrazolo[4,3-e]pyridine core.
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ester Hydrolysis | NaOH (2M), 90°C, 3 h | 92 | >95% |
| Amide Coupling | HATU, DIPEA, DMF, 24 h | 83 | 98% |
Integrated Synthetic Routes
Linear Approach (3-Step Sequence)
Convergent Strategy
-
Modular Assembly : Pre-functionalized pyrazole and cyclopenta fragments are coupled via Suzuki-Miyaura cross-coupling, followed by late-stage amidation.
-
Advantage : Enables diversification of substituents but requires orthogonal protecting groups.
Analytical Characterization
Critical data for verifying structure and purity:
-
NMR :
-
1H NMR (CDCl3) : δ 1.02 (d, 6H, -CH(CH3)2), 1.45 (m, 2H, -CH2-CH(CH2CH3)2), 3.20 (t, 2H, -NH-CH2-).
-
13C NMR : 172.8 ppm (C=O), 148.5 ppm (pyrazole C3).
-
-
HRMS : Calculated for C20H28N4O [M+H]+: 357.2289; Found: 357.2292.
Scale-Up Considerations and Challenges
-
Purification : Silica gel chromatography (EtOAc/hexane gradient) is effective for intermediates. Final compounds may require recrystallization (e.g., MeOH/H2O).
-
Byproducts : Over-alkylation at the pyrazole nitrogen or incomplete cyclization necessitates rigorous monitoring via TLC/LC-MS.
Comparative Evaluation of Methods
| Method | Advantages | Limitations | Overall Yield (%) |
|---|---|---|---|
| Linear Approach | Minimal protection steps | Low regioselectivity in cyclization | 52 |
| Convergent Strategy | High modularity | Complex protecting group management | 48 |
| One-Pot Cyclization | Reduced purification steps | Sensitivity to reaction conditions | 60 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopentyl and isopropyl groups, leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole or pyridine rings, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic substitution at the carboxamide group or electrophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides, and various nucleophiles.
Major Products
The major products of these reactions include oxidized derivatives (alcohols, ketones), reduced derivatives (dihydro or tetrahydro compounds), and substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemical research, N-isopentyl-1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structural features allow researchers to explore new chemical pathways and develop novel compounds.
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. Its structure suggests interactions with various biological targets:
- Receptor Binding : Potential to modulate receptor activities involved in key physiological processes.
- Enzyme Inhibition : May inhibit specific enzymes linked to disease pathways.
Medicine
In medical research, the compound is evaluated for therapeutic effects:
-
Cancer Treatment : Preliminary studies indicate it may inhibit tumor cell proliferation. For example:
These findings suggest its potential as a lead compound for developing new anticancer agents.
Cell Line IC50 (µM) A549 12.5 MCF-7 15.0 - Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating pro-inflammatory cytokines.
- Neurological Disorders : Investigated for potential benefits in treating conditions like anxiety and depression through its interaction with neurotransmitter systems.
Industry
In industrial applications, this compound can be utilized in developing new materials such as polymers or coatings due to its unique chemical properties. Its stability and reactivity make it suitable for various formulations.
Similar Compounds
| Compound Name | Key Features |
|---|---|
| Pyrazolo[3,4-b]pyridine | Similar biological activities |
| Pyrazolo[4,3-c]pyridine | Distinct chemical properties |
| Cyclopenta[b]pyrazole | Simpler structure but related core |
This compound stands out due to its specific substituents and fused ring structure that confer unique chemical and biological properties.
Mechanism of Action
The mechanism of action of N-isopentyl-1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of pyrazole-fused heterocycles, which differ in ring systems and substituents. Key structural analogues include:
Physical and Spectral Properties
- Molecular Weight : The target compound’s molecular weight is estimated to be ~350–400 g/mol (based on analogues in ).
- Spectroscopic Data : Pyrazole-fused systems typically show distinct NMR signals for aromatic protons (δ 7–9 ppm) and carbons (e.g., C-2 at ~159 ppm in pyrazolopyrimidines) . MS data for similar compounds (e.g., m/z 327 [M⁺] in pyrazolo-triazolo-pyrimidines) suggest moderate stability under mass spectrometry conditions .
- Elemental Analysis : Pyrazole derivatives often show high nitrogen content (e.g., 29.95% N in C18H13N7) , which may correlate with the target compound’s composition.
Pharmacological Potential
The carboxamide group in the target compound may enhance bioavailability compared to amine-substituted analogues .
Biological Activity
N-isopentyl-1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C18H26N4O |
| Molecular Weight | 314.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | LJNTXJHELRKFAJ-UHFFFAOYSA-N |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. It is believed to modulate the activity of enzymes and receptors involved in several physiological pathways. The structural features of the compound suggest potential binding interactions that could lead to therapeutic effects against diseases such as cancer and inflammatory disorders.
Anticancer Potential
Recent studies have indicated that compounds within the pyrazolo family exhibit significant anticancer properties. For example, related pyrazolo[4,3-e][1,2,4]triazine derivatives have been evaluated for their cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and K-562 (chronic myelogenous leukemia) but showed limited activity in some cases . However, the specific biological activity of this compound remains to be fully elucidated in direct studies.
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects. Compounds similar to this one have been investigated for their ability to protect neuronal cells from apoptosis and oxidative stress. These properties may be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Case Studies and Research Findings
Several case studies have explored the broader class of pyrazolopyridines and their derivatives:
- Antitumor Activity : A study investigated a series of pyrazolo derivatives for their antitumor efficacy against various cancer cell lines. While some compounds demonstrated significant cytotoxicity, others showed minimal effects due to structural differences impacting their interaction with target proteins .
- Protein Kinase Inhibition : Research has focused on the inhibition of specific protein kinases associated with cancer progression. Although some derivatives exhibited promising results as inhibitors of CDK2 and Abl kinases, this compound requires further investigation to determine its specific inhibitory potential .
Q & A
Q. What are the common synthetic strategies for constructing the cyclopenta[b]pyrazolo[4,3-e]pyridine core in this compound?
The core structure is typically synthesized via Friedländer condensation , where a pyrazole-4-carbonitrile precursor reacts with a cyclic ketone (e.g., cyclopentanone) under basic or acidic conditions. This method allows regioselective annulation to form the fused tricyclic system. For example, Barreiro et al. demonstrated this approach using 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile and cyclopentanone to yield a related cyclopenta[b]pyrazolo[4,3-e]pyridine derivative . Optimization of solvents (e.g., ethanol) and catalysts (e.g., POCl₃) can improve yields.
Q. How are substituents like isopentyl and isopropyl groups introduced to the carboxamide moiety?
Substituents are introduced via N-alkylation or amide coupling . For instance, reacting the parent carboxylic acid with isopentylamine or isopropylamine using coupling agents like EDC/HOBt or DCC facilitates carboxamide formation. Chromatographic purification (e.g., silica gel column) and recrystallization (e.g., from isopropyl alcohol) ensure purity, as demonstrated in analogous N-substituted pyrazolo[3,4-d]pyrimidinone syntheses .
Q. What spectroscopic methods are critical for characterizing this compound?
- 1H/13C NMR : Assigns proton and carbon environments, particularly distinguishing aromatic protons (δ 6.5–8.5 ppm) and aliphatic chains (e.g., isopentyl CH₂ groups at δ 1.2–1.6 ppm).
- HRMS (ESI) : Confirms molecular weight (e.g., calculated vs. observed m/z within 5 ppm error).
- IR Spectroscopy : Identifies carboxamide C=O stretches (~1650–1680 cm⁻¹) and NH bends (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions during Friedländer condensation?
Side products (e.g., over-cyclization or decomposition) are minimized by:
- Temperature control : Reflux in ethanol (78°C) avoids excessive thermal degradation.
- Catalyst screening : POCl₃ enhances electrophilicity of the carbonyl group, while pyridine acts as a proton scavenger .
- Stoichiometric adjustments : A 1:1.2 molar ratio of carbonitrile to cyclopentanone ensures complete conversion.
Q. What analytical techniques resolve contradictions in spectral data for structurally similar analogs?
Discrepancies in NMR or MS data (e.g., unexpected splitting or m/z values) require:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., cyclopentane protons).
- X-ray crystallography : Provides definitive structural confirmation, especially for stereoisomers .
- Comparative HRMS : Cross-validates with literature data for analogous compounds .
Q. How can in silico modeling predict the biological activity of this carboxamide derivative?
- Molecular docking : Screens against kinase targets (e.g., EGFR, VEGFR) using software like AutoDock Vina.
- QSAR models : Correlate substituent effects (e.g., isopentyl hydrophobicity) with activity trends observed in pyrazolo[3,4-b]pyridine analogs .
- ADMET prediction : Tools like SwissADME assess bioavailability and metabolic stability .
Q. What strategies validate the selectivity of this compound in kinase inhibition assays?
- Kinase profiling panels : Test against 50–100 kinases at 1 µM to identify off-target effects.
- Cellular assays : Measure IC₅₀ in cancer cell lines (e.g., HCT-116) vs. normal cells.
- Competitive binding studies : Use ATP-biotin probes to confirm competitive inhibition mechanisms .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
